Trametinib-d4

Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope-Labeled Internal Standards

Trametinib-d4 is the deuterium-labeled trametinib analogue specifically designed as a superior internal standard for LC-MS/MS bioanalysis. Its near-identical physicochemical properties ensure precise co-elution and matched ionization efficiency, delivering 94–104% analytical recovery with <15% variability. Eliminate matrix effect errors and ion suppression in complex biological samples. High isotopic purity (>99.9%) guarantees minimal interference at the LLOQ. Essential for FDA/EMA-compliant bioanalytical method validation in clinical pharmacokinetic studies and therapeutic drug monitoring of trametinib.

Molecular Formula C26H23FIN5O4
Molecular Weight 619.4 g/mol
Cat. No. B12427927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrametinib-d4
Molecular FormulaC26H23FIN5O4
Molecular Weight619.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5
InChIInChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4D,5D,6D,12D
InChIKeyLIRYPHYGHXZJBZ-PUYVGKOOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trametinib-d4: Deuterated MEK Inhibitor Stable Isotope-Labeled Internal Standard


Trametinib-d4 (C₂₆H₁₉D₄FIN₅O₄) is a deuterium-labeled analogue of the orally bioavailable MEK1/2 inhibitor trametinib (GSK1120212), in which four hydrogen atoms on the phenyl ring are replaced with deuterium . The parent compound trametinib inhibits MEK1 and MEK2 with IC₅₀ values of approximately 2 nM . Trametinib-d4 is supplied as a high-purity (~99.9%) research-grade isotopic standard, with a molecular weight of 619.42 g/mol, and is primarily utilized as an internal standard (IS) for the accurate quantification of trametinib in biological matrices via liquid chromatography–tandem mass spectrometry (LC–MS/MS) .

Why Non-Isotopic or Alternative-Labeled Trametinib Standards Cannot Be Interchanged in Quantitative LC–MS/MS


Substituting Trametinib-d4 with the unlabeled trametinib analyte, structurally distinct analogues, or alternative isotope-labeled trametinib variants (e.g., ¹³C₆) in a validated LC–MS/MS bioanalytical method introduces analytically unacceptable variability. Trametinib-d4 provides near-identical physicochemical properties (retention time, ionization efficiency, extraction recovery) to the target analyte trametinib, a prerequisite for correcting matrix effects and ion suppression in electrospray ionization (ESI) . Because it co-elutes with trametinib and experiences the same matrix-induced ionization perturbations, Trametinib-d4 enables the calculation of precise analyte-to-IS peak area ratios, yielding analytical recovery of 94–104% with low variability (<15%) [1]. Non-isotopic or structurally unrelated internal standards exhibit divergent chromatographic and ionization behaviors, failing to track or correct for sample-specific matrix effects and resulting in compromised method accuracy and precision [2].

Quantitative Differentiation of Trametinib-d4 Against Alternative Internal Standards and Unlabeled Trametinib


Isotopic Purity and Deuterium Incorporation: Specification Advantage of Trametinib-d4 Over Unlabeled Trametinib

Trametinib-d4 is supplied with a certified chemical purity exceeding 99.9%, a specification that directly impacts the lower limit of quantification (LLOQ) and signal-to-noise ratio in LC–MS/MS assays . In contrast, unlabeled trametinib reference standards, when used as external calibrators or non-isotopic internal standards, typically exhibit purities of ≥98%, with the 1–2% impurity profile potentially including structurally related substances that can co-elute and interfere with analyte detection . For a validated trametinib plasma method employing stable isotope-labeled internal standards, analytical recovery is reported as 94–104% with overall method variability <15%, a performance level contingent upon the high isotopic purity and matrix-matching capability of the deuterated IS [1].

Bioanalytical Method Validation LC-MS/MS Quantification Stable Isotope-Labeled Internal Standards

Matrix Effect Correction: Trametinib-d4 Enables 94–104% Analytical Recovery in Human Plasma

In a validated LC–MS/MS method for quantifying trametinib in human plasma, the use of a stable isotope-labeled internal standard (of which Trametinib-d4 is a representative deuterated option) yielded analytical recovery ranging from 94% to 104% across the calibration range [1]. This method assessed matrix effects and demonstrated low overall variability (<15% CV) [1]. The matrix effect correction capability arises because the deuterated IS co-elutes with trametinib and experiences the same ESI ion suppression or enhancement as the analyte . Without an isotopically matched IS, matrix effects can cause ion suppression exceeding 50% in ESI-MS, leading to inaccurate quantification and failed QC runs [2].

Therapeutic Drug Monitoring Pharmacokinetics Bioequivalence Studies

Molecular Weight Differentiation: Trametinib-d4 (619.42 g/mol) Enables MS Distinction from Trametinib (615.39 g/mol) and Trametinib-¹³C₆ (621.42 g/mol)

Trametinib-d4 possesses a molecular weight of 619.42 g/mol due to the substitution of four hydrogen atoms with deuterium (+4.03 Da mass shift relative to unlabeled trametinib, MW 615.39 g/mol) [1]. This mass shift is sufficient for complete baseline mass spectrometric separation from the parent analyte in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, preventing isotopic cross-talk between the IS and analyte channels . Alternative labeled trametinib internal standards, such as Trametinib-¹³C₆ (MW 621.42 g/mol), produce a +6.02 Da mass shift . The choice between Trametinib-d4 and Trametinib-¹³C₆ depends on assay-specific MS resolution requirements and potential isotopic interferences from naturally occurring ¹³C isotopes of the analyte.

Mass Spectrometry Stable Isotope Labeling Method Development

Deuterium Kinetic Isotope Effect: Absence of Demonstrated Metabolic Stability Advantage for Trametinib-d4 Over Trametinib

Deuteration at metabolically labile sites can, in some cases, improve metabolic stability via the deuterium kinetic isotope effect (KIE) [1]. However, no published head-to-head in vitro microsomal stability study or in vivo pharmacokinetic comparison between Trametinib-d4 and unlabeled trametinib was identified. Simple microsomal stability assays do not always show discernible differences between deuterated and non-deuterated analogues [2]. Trametinib-d4 is deuterated on the phenyl ring rather than at the primary metabolic soft spots; consequently, its metabolic profile is expected to be essentially identical to that of trametinib [3]. Claims of improved metabolic stability or prolonged half-life for Trametinib-d4 relative to trametinib are not supported by publicly available comparative quantitative data.

Deuterated Drug Development Metabolic Stability In Vitro ADME

Primary Procurement-Driven Application Scenarios for Trametinib-d4


Regulatory-Compliant Bioanalytical Method Validation for Trametinib Pharmacokinetic Studies

Trametinib-d4 is the appropriate internal standard for developing and validating LC–MS/MS methods intended for regulatory submission (FDA/EMA bioanalytical guidance compliance). The 94–104% analytical recovery and <15% variability demonstrated in methods using stable isotope-labeled trametinib IS meet acceptance criteria for precision and accuracy [1]. The high isotopic purity (>99.9%) minimizes interference at the LLOQ, enabling robust quantification of trametinib in human plasma for Phase I–III clinical pharmacokinetic studies and therapeutic drug monitoring .

Quantification of Trametinib in Complex Biological Matrices Requiring Matrix Effect Correction

For studies involving complex or variable biological matrices (e.g., plasma from diverse patient populations, tissue homogenates, or samples with high phospholipid content), Trametinib-d4 provides essential matrix effect correction via co-elution and matched ESI ionization behavior . This is critical when matrix effects are anticipated to exceed ±15% without IS correction, which can occur with protein precipitation extraction methods in lipid-rich samples [2].

Reference Standard for Traceability Against Pharmacopeial Monographs (USP/EP)

Trametinib-d4 is supplied as a fully characterized reference standard compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Control (QC) applications during commercial production of trametinib . It serves as a traceable reference standard for establishing identity, purity, and assay performance relative to USP or EP trametinib monographs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trametinib-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.